Array ( [bid] => 13147385 ) Buy Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

Catalog No.
S13658222
CAS No.
M.F
C27H34N2O2
M. Wt
418.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol...

Product Name

Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

IUPAC Name

(4R)-4-(4-tert-butylphenyl)-2-[[(4R)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m0/s1

InChI Key

UETJCTYMISNGSC-GOTSBHOMSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H]2COC(=N2)CC3=N[C@@H](CO3)C4=CC=C(C=C4)C(C)(C)C

Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound characterized by its unique structure, which consists of two oxazoline rings linked by a methylene bridge. The molecular formula for this compound is C27H34N2O2C_{27}H_{34}N_{2}O_{2} with a molecular weight of approximately 418.57 g/mol. This compound is notable for its potential applications in asymmetric catalysis and coordination chemistry, where it acts as a ligand due to its ability to form stable complexes with transition metals .

The chemical reactivity of Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane primarily involves its oxazoline rings, which can participate in various coordination reactions with transition metals. These reactions often lead to the formation of metal-ligand complexes that can catalyze a variety of organic transformations, including asymmetric synthesis reactions. The specific pathways and mechanisms depend on the nature of the metal involved and the reaction conditions.

The synthesis of Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane typically involves the following steps:

  • Formation of the Oxazoline Rings: The initial step often includes the reaction of an appropriate amine with a suitable aldehyde or ketone, leading to the formation of oxazoline rings.
  • Coupling Reaction: The oxazolines are then coupled through a methylene bridge, usually via a condensation reaction.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound in high purity.

These methods can vary based on specific experimental conditions and desired yields.

The primary applications of Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane include:

  • Asymmetric Catalysis: It serves as a ligand in catalytic processes that require chirality.
  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it useful in various chemical syntheses and material science applications .

Interaction studies involving Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane focus on its coordination behavior with various transition metals. These studies reveal insights into how the steric and electronic properties of the ligand influence the stability and reactivity of metal complexes formed with this compound. Such interactions are crucial for understanding its effectiveness in catalytic applications.

Several similar compounds exist within the bis(oxazoline) family. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methaneC19H18N2O2C_{19}H_{18}N_{2}O_{2}Contains phenyl groups; used in asymmetric catalysis
Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methaneC27H34N2O2C_{27}H_{34}N_{2}O_{2}Optical isomer; similar catalytic properties
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methaneC21H34N2O2C_{21}H_{34}N_{2}O_{2}Features isopropyl groups; known for high catalytic efficiency

The uniqueness of Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane lies in its specific combination of steric bulk provided by the tert-butyl group and the electronic properties of the phenyl moiety. This combination enhances its performance as a ligand in asymmetric catalysis compared to other bis(oxazoline) ligands that may lack similar steric or electronic characteristics .

XLogP3

6.2

Hydrogen Bond Acceptor Count

4

Exact Mass

418.262028332 g/mol

Monoisotopic Mass

418.262028332 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types